Pirotinib was developed by the pharmaceutical company Jiangsu Hengrui Medicine Co., Ltd. as part of a broader effort to create targeted therapies for cancer treatment. It is classified as a small molecule inhibitor, specifically targeting receptor tyrosine kinases involved in tumor growth and progression. The compound is typically categorized under anti-cancer agents, with a focus on targeted therapy.
The synthesis of pirotinib involves several key steps that utilize various organic chemistry techniques. The synthesis pathway typically includes:
The precise synthetic route may vary based on the desired yield and purity, but generally adheres to established protocols in medicinal chemistry.
Pirotinib has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The chemical formula for pirotinib is .
The three-dimensional structure can be visualized using computational modeling software, which helps in understanding its interaction with HER2 and EGFR.
Pirotinib undergoes various chemical reactions that are crucial for its synthesis and biological activity:
Understanding these reactions is vital for optimizing synthesis conditions and improving yield.
Pirotinib exerts its therapeutic effects primarily through inhibition of HER2 and EGFR signaling pathways:
Studies have shown that pirotinib effectively reduces tumor growth in preclinical models, highlighting its potential as an effective treatment option for HER2-positive cancers.
Pirotinib exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for drug delivery.
Pirotinib is primarily used in clinical research focused on cancer treatment:
The potential applications of pirotinib extend beyond oncology, as ongoing studies explore its effects on other diseases where HER2 or EGFR play significant roles.
Pyrotinib (Chemical Formula: C₃₂H₃₁ClN₆O₃; Molecular Weight: 583.09 g/mol) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) classified as a 4-aminoquinoline derivative. Its molecular structure features a 3-cyanoquinoline core that enables covalent binding to the kinase domain of target receptors. A critical structural element is the acrylamide group, which forms an irreversible covalent bond with the cysteine-805 (Cys-805) residue in the ATP-binding pocket of human epidermal growth factor receptor 2 (HER2) via Michael addition. This binding exhibits slow dissociation kinetics, resulting in prolonged suppression of kinase activity despite plasma clearance. Structural analyses confirm hydrogen bonding between the N1 atom of the 3-cyanoquinoline moiety and methionine-801 (Met-801) in HER2’s hinge region, stabilizing the inhibitor-receptor complex [1] [3] [4].
Table 1: Structural and Physicochemical Properties of Pyrotinib
Property | Value |
---|---|
Chemical Formula | C₃₂H₃₁ClN₆O₃ |
Molecular Weight | 583.09 g/mol |
CAS Number | 1269662-73-8 |
Protein Binding Site | Cys-805 (HER2 kinase domain) |
Binding Mechanism | Irreversible covalent inhibition |
Key Structural Motifs | 3-Cyanoquinoline, acrylamide group |
Pyrotinib functions as a pan-ErbB inhibitor with activity against EGFR/HER1, HER2, and HER4 receptors. Preclinical studies demonstrate potent inhibition of HER2 (IC₅₀: 5–8 nM) and EGFR (IC₅₀: 1–2 nM), significantly surpassing lapatinib’s affinity. This broad-spectrum activity disrupts both homodimerization (HER2-HER2) and heterodimerization (HER2-HER3, HER2-EGFR), crucial for signal amplification in HER2-overexpressing cancers. The irreversible binding confers sustained pathway suppression, even in trastuzumab-resistant models harboring PIK3CA mutations or HER2 extracellular domain alterations [2] [3] [4].
By inhibiting HER2 kinase activity, pyrotinib suppresses two key oncogenic pathways:
This dual-pathway inhibition is particularly effective against tumors with constitutive HER2 activation. In HER2-positive metastatic breast cancer (MBC), pyrotinib-based regimens achieve 72.4% objective response rates (ORR) in first-line settings and overcome resistance driven by PIK3CA mutations by directly targeting upstream receptor activation [2] [3] [5].
Table 2: Pyrotinib Inhibition Profiles Across HER/ErbB Receptors
Target Receptor | Inhibition IC₅₀ (nM) | Primary Dimerization Partners |
---|---|---|
EGFR/HER1 | 1–2 | HER2, HER3 |
HER2 | 5–8 | EGFR, HER3, HER4 |
HER4 | 12–15 | HER2 |
Unlike reversible TKIs (e.g., lapatinib), pyrotinib’s covalent binding provides prolonged target suppression independent of plasma half-life. This irreversibility:
Comparative studies show pyrotinib improves median progression-free survival (PFS) by 5.7 months over lapatinib in HER2-positive MBC (12.5 vs. 6.8 months), attributable to its irreversible mechanism [3] [4] [7].
Pyrotinib exhibits favorable pharmacokinetics:
Crucially, pyrotinib demonstrates significant blood-brain barrier (BBB) penetration, achieving therapeutic concentrations in cerebrospinal fluid. This property translates to clinical efficacy in HER2-positive brain metastases, where pyrotinib combined with brain radiotherapy extends median CNS-specific PFS to 14.37 months versus 7.83 months without radiotherapy [3] [5] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4